molecular formula C17H22N2O4 B1610665 1-Boc-2-cbz-4-methylene-pyrazolidine CAS No. 503072-28-4

1-Boc-2-cbz-4-methylene-pyrazolidine

Cat. No.: B1610665
CAS No.: 503072-28-4
M. Wt: 318.4 g/mol
InChI Key: ZIBBYQDOFMVSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-2-cbz-4-methylene-pyrazolidine is a chemical compound with the molecular formula C17H22N2O4. It is characterized by the presence of a pyrazolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Boc-2-cbz-4-methylene-pyrazolidine typically involves multi-step organic reactions. One common synthetic route includes the protection of the amine groups using Boc and Cbz protecting groups, followed by the formation of the methylene bridge. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require optimization of reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-Boc-2-cbz-4-methylene-pyrazolidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the pyrazolidine ring. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Boc-2-cbz-4-methylene-pyrazolidine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound can be used in the study of enzyme interactions and protein modifications due to its reactive functional groups.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, where its specific reactivity is advantageous.

Mechanism of Action

The mechanism of action of 1-Boc-2-cbz-4-methylene-pyrazolidine involves its interaction with various molecular targets. The Boc and Cbz groups protect the amine functionalities, allowing for selective reactions at other sites within the molecule. The methylene bridge provides a site for further chemical modifications, enabling the compound to participate in diverse chemical pathways .

Comparison with Similar Compounds

1-Boc-2-cbz-4-methylene-pyrazolidine can be compared with other similar compounds, such as:

    1-Boc-2-cbz-pyrazolidine: Lacks the methylene bridge, resulting in different reactivity and applications.

    1-Boc-4-methylene-pyrazolidine:

    2-cbz-4-methylene-pyrazolidine: Missing the Boc group, leading to variations in protection and reactivity.

The uniqueness of this compound lies in its combination of protecting groups and the methylene bridge, which provides a versatile platform for chemical modifications and applications .

Properties

IUPAC Name

1-O-benzyl 2-O-tert-butyl 4-methylidenepyrazolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-13-10-18(19(11-13)16(21)23-17(2,3)4)15(20)22-12-14-8-6-5-7-9-14/h5-9H,1,10-12H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBBYQDOFMVSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514222
Record name Benzyl tert-butyl 4-methylidenepyrazolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503072-28-4
Record name Benzyl tert-butyl 4-methylidenepyrazolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of NaH (3.81 g, 95.4 mmol) in DMF (80 mL) is add dropwise a solution of N-Cbz-N′-Boc-hydrazine (12.1 g, 45.4 mmol) in DMF (20 mL). The reaction mixture is stirred about 20 minutes and 3-chloro-2-chloromethyl-propene (5.8 mL, 50 mmol) is added dropwise and the reaction is allowed to stir at room temperature until the reaction is complete by TLC, approximately 12 hours. The reaction solution is partitioned between ethyl acetate and water, the water layer being extracted several times more with solvent. The combined organic layers are dried, filtered, and concentrated to afford the desired product as a clear oil which is used without further purification.
Name
Quantity
3.81 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-2-cbz-4-methylene-pyrazolidine
Reactant of Route 2
Reactant of Route 2
1-Boc-2-cbz-4-methylene-pyrazolidine
Reactant of Route 3
Reactant of Route 3
1-Boc-2-cbz-4-methylene-pyrazolidine
Reactant of Route 4
Reactant of Route 4
1-Boc-2-cbz-4-methylene-pyrazolidine
Reactant of Route 5
Reactant of Route 5
1-Boc-2-cbz-4-methylene-pyrazolidine
Reactant of Route 6
Reactant of Route 6
1-Boc-2-cbz-4-methylene-pyrazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.